Product packaging for cis-Piceid(Cat. No.:CAS No. 148766-36-3)

cis-Piceid

Cat. No.: B1252022
CAS No.: 148766-36-3
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-BUFXCDORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Piceid, also known as Polydatin, is a naturally occurring stilbenoid glucoside and a key derivative of resveratrol . This compound is found in various plant sources, including Polygonum cuspidatum , grapes, and cocoa products . As the glucosidic form of resveratrol, this compound features a glucose moiety attached to one of the hydroxyl groups, which can influence its stability and bioavailability in research settings . In pharmaceutical and biological research, Polydatin (encompassing its isomers) has demonstrated significant potential due to its anti-inflammatory, antioxidant, and anti-apoptotic activities . Its therapeutic mechanisms are largely mediated through the modulation of critical signaling pathways, such as NF-κB, MAPKs, and the Nrf2/HO-1 axis, which are involved in oxidative stress and inflammatory responses . Studies suggest research applications for Polydatin in areas including cardioprotection, neuroprotection, cancer, diabetes, and hepatic diseases . This product is intended for use as an analytical standard or reagent in non-clinical laboratory research . It is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O8 B1252022 cis-Piceid CAS No. 148766-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148766-36-3

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-BUFXCDORSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

melting_point

126-129°C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Distribution of Cis Piceid in Biological Systems

Plant Sources and Species Distribution of cis-Piceid

This compound is naturally present in various plant species, particularly those known for producing stilbenes, a class of polyphenolic compounds. Its occurrence and concentration can vary significantly depending on the plant species, cultivar, and environmental conditions.

Vitis vinifera (grapevine) is a primary source of this compound, where it accumulates in different plant organs and tissues. Studies on 75 grape cultivars, encompassing three species and seven interspecific hybrids, revealed the presence of trans-resveratrol, this compound, and trans-piceid in both berry skins and leaves researchgate.netplos.org. Notably, cis-resveratrol (B22520) was generally not detected in these tissues researchgate.netplos.org.

In many Vitis vinifera cultivars, this compound has been identified as the most abundant resveratrol (B1683913) derivative in berry skins and leaves, with trans-resveratrol and trans-piceid being minor components ebi.ac.ukresearchgate.nettandfonline.com. For instance, in the berry skins of most accessions of wild Chinese grapevine species, this compound constituted over 50% of the total stilbenoid content tandfonline.com. Similarly, in the seeds and leaves of these accessions, this compound was also the main component, ranging from 34.52% to 97.77% in seeds and 35.29% to 88.62% in leaves tandfonline.com.

The total resveratrol content, including this compound, is generally higher in berry skins than in leaves across most cultivars ebi.ac.ukresearchgate.net. Rootstock cultivars tend to exhibit higher total resveratrol levels compared to cultivated European type cultivars and their hybrids with Vitis labrusca ebi.ac.ukresearchgate.net. The accumulation of stilbenes, including this compound, in grape berries is also linked to phenological stages, with concentrations increasing after veraison (the onset of ripening) nih.govresearchgate.net.

The following table illustrates the general proportion of this compound relative to total stilbenoids in different tissues of wild Chinese grape accessions:

TissueMedian Proportion of this compound (% of total stilbenoid) tandfonline.comRange of Proportion of this compound (% of total stilbenoid) tandfonline.com
Berry Skins>50%Not explicitly stated, but "more than 50%" for most accessions
Seeds77.51%34.52%–97.77%
Leaves67.88%35.29%–88.62%
Berry Flesh12.49%0%–64.44%

Beyond Vitis vinifera, this compound has been identified in other notable stilbene-producing plants. It can be isolated from the bark of the Sitka spruce (Picea sitchensis), which is also the origin of the name "piceid" ebi.ac.ukwikipedia.orgopenagrar.de. Another significant source is Japanese knotweed (Reynoutria japonica, also known as Fallopia japonica or Polygonum cuspidatum), where piceid (polydatin) is a main component ebi.ac.ukwikipedia.orgmdpi.commmsl.czwilkes.edu. In Reynoutria japonica, this compound can be obtained through phytochemical isomerization mdpi.com.

Other species within the Picea genus, such as Picea jezoensis, also constitutively accumulate stilbenes, including this compound nih.gov. While grapes and wine are the most significant dietary sources of stilbenes, piceid has also been found in lower concentrations in other food sources like almonds (especially in blanch water and skin), cocoa and chocolate products, peanut butter, tomato skin, and hop cones nih.govresearchgate.net.

The distribution of this compound within the grapevine plant (Vitis vinifera) is heterogeneous, with varying concentrations across different organs and tissues. This compound, along with trans-piceid, is commonly found in grape berry skins, seeds, stems, axillary buds, shoot tips, petioles, roots, and leaves ashs.orglifesciencesite.commdpi.com.

Detailed analyses show that this compound is often the dominant stilbene (B7821643) in grape berry skins, seeds, and leaves tandfonline.comcabidigitallibrary.org. For instance, in most grape cultivars, this compound was the most abundant resveratrol in berry skins and leaves, with trans-resveratrol and trans-piceid being minor components researchgate.net. In contrast, trans-piceid tends to be the major stilbenoid component in the berry flesh tandfonline.com.

Studies evaluating stilbene levels in grapevine shoots, leaves, and tendrils of various cultivars have shown that in leaves, both forms of piceid (cis and trans) are dominant cabidigitallibrary.orgagriculturejournals.cz. Specifically, this compound can account for a significant proportion (e.g., 40% and 55%) of the total stilbenes in leaves cabidigitallibrary.org. In shoots, cis-forms are generally present in very small amounts (~1%) agriculturejournals.cz.

The following table summarizes the general distribution of this compound dominance in various Vitis vinifera tissues:

Plant TissueDominant Stilbenoid Form (if applicable) tandfonline.comcabidigitallibrary.org
Berry SkinsThis compound
LeavesThis compound
SeedsThis compound
Berry Fleshtrans-Piceid
ShootsMinor component
TendrilsThis compound and trans-Piceid dominant

Environmental and Developmental Factors Influencing this compound Accumulation

The biosynthesis and accumulation of stilbenes, including this compound, in plants are significantly influenced by a variety of environmental and developmental factors. Stilbenes are recognized as phytoalexins, compounds produced by plants in response to biotic (e.g., fungal infection) and abiotic (e.g., stress) agents nih.govnih.govoeno-one.euresearchgate.net.

Abiotic stressors play a crucial role in modulating the levels of stilbenes. These stresses can trigger or enhance the plant's defense mechanisms, leading to increased production of these compounds nih.govnih.govoeno-one.euresearchgate.netnih.gov.

Ultraviolet (UV) irradiation is a well-documented abiotic stressor that significantly influences stilbene biosynthesis and accumulation, including this compound. UV-C irradiation, in particular, has been shown to stimulate the synthesis of resveratrol and its derivatives in grapevines ashs.orglifesciencesite.comnih.govmdpi.comcabidigitallibrary.orgoup.comtandfonline.comresearchgate.net.

The conversion of trans-resveratrol to its cis-isomer can occur upon exposure to UV light, with the conversion rate dependent on factors such as wavelength, light intensity, and exposure duration mdpi.comcabidigitallibrary.orgoup.commdpi.comresearchgate.net. Once cis-resveratrol is formed, it can be glycosylated by resveratrol 3-O-beta-glycosyltransferases (O-3-GT) to produce this compound ashs.orgtandfonline.com.

Research indicates that while UV-C irradiation strongly induces the synthesis of trans-resveratrol and trans-piceid in grape leaves, the increment for this compound can be small and inconsistent ashs.orgtandfonline.com. For instance, in 'Beifeng' grape leaves, this compound was found to be relatively insensitive to UV-C at young leaf stages and even less sensitive after leaf maturation, in contrast to the strong response of trans-resveratrol ashs.org. However, other studies have shown that large amounts of cis- and trans-piceid can accumulate in healthy grape berries following UV light treatment mdpi.com.

In experiments with Vitis vinifera L. cv. Cabernet Sauvignon berry skins and calli, UV-C irradiation was shown to enhance stilbene production, including piceid cabidigitallibrary.org. Although cis-resveratrol was often undetectable in grape leaves under normal conditions, UV-C irradiation primarily increased trans-resveratrol, with this compound levels generally remaining lower after UV-C treatment tandfonline.comtandfonline.com.

The response of stilbene synthesis to UV-C irradiation is also related to the developmental stage of the leaves, with younger leaves (e.g., 20 days old) being more sensitive ashs.org.

The following table illustrates the general trend of this compound levels in grape leaves after UV-C irradiation:

CompoundResponse to UV-C Irradiation in Grape Leaves ashs.orgtandfonline.comtandfonline.com
This compoundIncrement small and inconsistent; generally maintained lower levels after UV-C irradiation; relatively insensitive at young and mature leaf stages.
trans-ResveratrolStrong increase; main form in earlier periods.
cis-ResveratrolLess sensitive than trans-resveratrol; main form in later periods (24-48h after UV-C).

Influence of Abiotic Stressors on Stilbene Biosynthesis and this compound Levels

Salt Stress Response and Accumulation Dynamics

Plants, particularly those in arid regions, face significant challenges from salinity, an abiotic stress that can lead to oxidative burst and lipid peroxidation. nih.govresearchgate.net In response to such conditions, plants activate defense strategies, including the biosynthesis and accumulation of antioxidant molecules like stilbenes. nih.gov this compound, alongside its trans-isomer, is de novo synthesized as a protective measure against salt-induced oxidative disturbances. nih.govresearchgate.net

Research on Vitis vinifera L. cultivars has demonstrated the accumulation dynamics of this compound under salt stress. For instance, the salt-sensitive Syrah cultivar exhibits a notable increase in trans-resveratrol and its glucosides, including this compound, to counteract oxidative stress. nih.govresearchgate.net In contrast, the salt-tolerant Razegui cultivar shows less significant variation in stilbene biosynthesis, suggesting a better intrinsic homeostasis under salinity. nih.govresearchgate.net The accumulation of piceid isomers (both trans- and cis-) often exceeds that of their respective free aglycones (resveratrol), highlighting their importance for storage, transport, and protection from peroxidative degradation within the plant. nih.gov

Drought Conditions and Stilbene Content Modulation

Drought, another prevalent abiotic stress, also influences the modulation of stilbene content, including this compound. Significant amounts of both cis- and trans-piceid are accumulated in grapevine in response to drought conditions. nih.gov Water deficit can significantly impact the biosynthesis of stilbenes. While water stress can increase the content of trans- and cis-resveratrol in mature fruits, it has also been observed to decrease cis- and trans-piceid contents in some instances, suggesting that resveratrol and piceid may exhibit differential sensitivity to drought. mdpi.com

The accumulation of stilbenes under water stress is often linked to the increased activity and gene expression of key enzymes in the biosynthetic pathway, such as stilbene synthase (STS). mdpi.comacs.org For example, increased STS gene expression appears to be a regulatory step for the accumulation of trans-piceid in Cabernet Sauvignon berries under water deficit. acs.org Ectopic expression of STS has also been shown to enhance the accumulation of this compound in Sorghum bicolor. acs.org

Response to Biotic Elicitors and Pathogen Infection (Phytoalexin Role)

This compound plays a crucial role as a phytoalexin, which are low-molecular-weight antimicrobial compounds synthesized by plants in response to pathogenic attacks, infections, or other stressors. nih.govnih.govnih.govresearchgate.netwikipedia.organnualreviews.orgresearchgate.net These compounds are not typically present in healthy plants but are de novo synthesized and accumulate at infection sites to inhibit the growth of invading pathogens, including fungi, bacteria, and viruses. researchgate.netannualreviews.orgresearchgate.net

The synthesis of this compound, along with other stilbenes like resveratrol and viniferins, is induced by various biotic elicitors. nih.govnih.govnih.gov These elicitors can originate from pathogens (e.g., components of fungal cell walls) or host plants, triggering defense responses. annualreviews.orgphytojournal.com For instance, in Vitis vinifera L. cell cultures, treatment with biotic elicitors such as cellulose (B213188) from Trichoderma viride or cell wall homogenate from Fusarium oxysporum has been shown to enhance the accumulation of stilbenes, including piceid isomers. nih.gov The glycosylation of resveratrol to form piceid is a vital process, as it facilitates the storage, transport, and protection of these compounds from degradation, contributing to their effectiveness as phytoalexins. nih.govnih.gov

Genotypic Variation and Cultivar-Dependent Accumulation Profiles

The accumulation profiles of this compound exhibit significant genotypic variation and are highly dependent on the specific cultivar. ebi.ac.ukoup.comfrontiersin.orgnih.govfrontiersin.org This variability is observed across different plant species and even within cultivars of the same species, such as Vitis vinifera (grapevine). ebi.ac.ukoup.com

In grapevines, this compound is frequently the most abundant resveratrol derivative detected in both berry skins and leaves across many cultivars. ebi.ac.uk Studies comparing different Vitis genotypes have revealed substantial differences in stilbene inducibility and accumulation patterns. For example, cultivars like Pinot noir and Touriga nacional have been reported to contain significantly higher levels of trans- and this compound compared to Cabernet Franc and Cabernet Sauvignon. frontiersin.org

Table 1: Stilbene Accumulation in Vitis vinifera Cultivars Under Salt Stress

CultivarResponse to Salt StressStilbene Accumulation (Relative)Key ObservationSource
SyrahSalt-sensitiveIncreased trans-resveratrol, trans-piceid, and this compoundDe novo synthesized to cope with oxidative disturbances. nih.govresearchgate.net
RazeguiSalt-tolerantModerate/Less variationExhibited better homeostasis; stilbene concentrations did not show very important variation. nih.govresearchgate.net

Table 2: Genotypic Variation in this compound Content in Grapevine Cultivars

Cultivar GroupThis compound Abundance (Relative)Location of AccumulationSource
Most CultivarsMost abundant resveratrol derivativeBerry skins and leaves ebi.ac.uk
Pinot noir, Touriga nacional10-fold higher than othersNot specified, but generally in berries/must/wine frontiersin.org
Cabernet Franc, Cabernet SauvignonLower than Pinot noir/Touriga nacionalNot specified, but generally in berries/must/wine frontiersin.org

Biosynthesis and Metabolic Pathways of Cis Piceid

Enzymatic Basis of Stilbene (B7821643) Glucosylation

The production of cis-piceid is intricately linked to the enzymatic machinery responsible for stilbene synthesis and subsequent glycosylation.

Stilbene synthase (STS, EC 2.3.1.95) stands as a pivotal enzyme in the biosynthesis of stilbenes. researchgate.netmdpi.comencyclopedia.pubscirp.orgnih.gov This enzyme catalyzes the initial and committed step in the pathway, involving the condensation of three molecules of malonyl-CoA with one molecule of a p-coumaroyl-CoA starter. mdpi.comencyclopedia.pubscirp.orgnih.govmdpi.com This reaction is fundamental for establishing the stilbene backbone, leading to the formation of trans-resveratrol, which serves as a precursor for piceid. mdpi.comencyclopedia.pubmdpi.com STS is classified within the type III polyketide synthase (PKS) superfamily and shares close structural and functional similarities with chalcone (B49325) synthase (CHS). encyclopedia.pubnih.govnih.gov The activity of STS can be significantly upregulated in response to environmental cues such as UV light exposure and microbial infections, underscoring its role in plant defense mechanisms. scirp.orgresearchgate.net Furthermore, the expression of STS genes and, consequently, resveratrol (B1683913) content, are regulated by specific transcription factors, notably Myb14 and Myb15. researchgate.netoup.comnih.gov

Following the formation of resveratrol, glycosyltransferases play a crucial role in its conversion to piceid. These enzymes facilitate the glucosylation of resveratrol, a process that yields both trans- and this compound (resveratrol 3-O-β-glucosides). mdpi.commdpi.comnih.gov Specifically, this compound is formed through the glycosylation of cis-resveratrol (B22520). ebi.ac.ukwikipedia.org This glycosylation is a common mechanism in plants, serving to protect the plant cell from the potential toxic effects of polyphenolic compounds and enhancing their stability by protecting them from oxidation and enzymatic degradation. nih.govplos.org Biotechnological efforts have explored the use of UDP-glucuronosyltransferases (UGTs) from sources like Bacillus species, expressed in Escherichia coli, for the biosynthesis of resveratrol glucoside derivatives, including piceid, although yields can vary. researchgate.net Studies involving transgenic Arabidopsis plants overexpressing a sorghum stilbene synthase gene have demonstrated the accumulation of cis-resveratrol glucoside (piceid) as a prominent stilbene. oup.com

Isomerization Mechanisms and Interconversion with trans-Piceid

The interconversion between cis- and trans-isomers is a notable characteristic of stilbenes, including piceid, influenced by external factors.

Stilbenes, such as piceid and resveratrol, are inherently photosensitive compounds. nih.gov Exposure to light, particularly UV or fluorescent light, readily induces a trans-to-cis isomerization. nih.govnih.govmdpi.comresearchgate.netmdpi.com In the case of piceid, trans-piceid can undergo photoisomerization to its cis-isomer upon UV irradiation. nih.govtandfonline.comtandfonline.com The efficiency of this conversion is influenced by several factors, including the wavelength of light, its intensity, and the duration of exposure. mdpi.com While trans-resveratrol is generally considered the more stable isomer, it also readily converts to cis-resveratrol under UV light. mdpi.commdpi.comresearchgate.netmdpi.comwikipedia.org Prolonged exposure of cis-stilbenes to UV light can lead to further photochemical transformations, resulting in the formation of degradation products, such as phenanthrene (B1679779) structures. nih.govmdpi.comresearchgate.net

The interconversion of stilbene isomers also occurs within biological matrices, although the direct this compound to trans-piceid isomerization in these specific contexts is less extensively documented than that of resveratrol. For instance, cis-resveratrol has been observed to isomerize back to trans-resveratrol, particularly under acidic conditions, with a significant conversion rate over time. mdpi.com In biological systems, the stability and interconversion of stilbenes are subject to various physiological factors. It has been noted that this compound exhibits lower antioxidant activity compared to trans-resveratrol and trans-piceid, which could influence its concentrations and metabolic fate within biological environments. nih.gov

Metabolic Engineering and Biotechnological Production Approaches

Given the potential applications of stilbenes in various industries, significant research has focused on developing biotechnological methods for their production. These approaches include tissue culture, biotransformation, and metabolic engineering. encyclopedia.pub

Heterologous Expression of Biosynthetic Genes in Model Organisms

The production of this compound and related stilbenoids has been successfully achieved through the heterologous expression of biosynthetic genes in various model organisms, including bacteria and plants.

Escherichia coli has been metabolically engineered to produce resveratrol glucoside derivatives, including this compound, from simple carbon sources jmb.or.krmdpi.com. This involves introducing artificial biosynthetic pathways that typically include genes encoding for stilbene synthase (STS) and glycosyltransferases. For instance, an E. coli system engineered with an artificial biosynthetic pathway, including a glycosyltransferase gene (YjiC) from Bacillus licheniformis DSM13, was able to produce cis-resveratrol-3-O-glucoside (this compound) jmb.or.krmdpi.com. While trans-resveratrol was often the major initial product in some engineered E. coli strains, this compound was observed to accumulate after glycosylation in long-term cultures, potentially due to isomerization facilitated by the glucosylation step jmb.or.krresearchgate.net. One study reported the production of approximately 1.7 mg/L of this compound in such engineered E. coli systems jmb.or.krmdpi.comresearchgate.net.

Table 1: Representative Production of this compound in Engineered Escherichia coli

Engineered E. coli SystemKey Genes/EnzymesPrecursor/SubstrateReported this compound YieldReference
Artificial Biosynthetic PathwayYjiC (glycosyltransferase), opTAL, 4CL, STSSimple carbon sources (e.g., glucose)~1.7 mg/L jmb.or.krmdpi.comresearchgate.net

Arabidopsis thaliana has served as a significant model organism for demonstrating the heterologous production of stilbenoids. Overexpression of stilbene synthase (STS) genes from various plant sources in Arabidopsis has led to the accumulation of stilbenes, including this compound. A notable example is the overexpression of the sorghum SbSTS1 gene in transgenic Arabidopsis. This resulted in the constitutive accumulation of cis-resveratrol glucoside (piceid) as the major stilbene researchgate.netoup.comnih.gov. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) detected up to 580 µg g⁻¹ fresh weight (FW) of this compound in 2-week-old transgenic Arabidopsis plants oup.comnih.gov. Other studies involving the overexpression of grapevine STS genes (e.g., VqSTS21, VaSTS1) in Arabidopsis primarily led to the accumulation of trans-piceid, but also highlighted the presence of stilbene isomerase activities in Arabidopsis that can interconvert cis- and trans-forms nih.govcas.cz. The high levels of this compound achieved in these transgenic Arabidopsis lines suggest their potential as a convenient source for the cis-isomer oup.com.

Table 2: Accumulation of this compound in Transgenic Arabidopsis thaliana

Transgenic Arabidopsis LineOverexpressed GeneMajor Stilbene AccumulatedReported this compound ContentReference
Arabidopsis overexpressing SbSTS1Sorghum SbSTS1This compoundUp to 580 µg g⁻¹ FW oup.comnih.gov

Yeast, particularly Saccharomyces cerevisiae, has been engineered for the production of resveratrol and its derivatives. While direct high-level production of this compound in yeast is less frequently reported compared to E. coli or plant systems, yeast plays a role in stilbene metabolism. Strategies involve introducing genes for the resveratrol biosynthetic pathway, such as 4-coumarate-CoA ligase (4CL) and stilbene synthase (STS) nih.gov. Furthermore, recombinant yeast strains expressing β-glucosidase enzymes have been utilized to increase the content of free resveratrol in wine by hydrolyzing glycosylated forms like trans- and this compound capes.gov.br. This indicates the enzymatic capacity within yeast to interact with piceid.

Plant Cell Culture Systems for Enhanced this compound Production

Plant cell culture systems, including cell suspension cultures, callus cultures, and hairy root cultures, offer a promising biotechnological approach for the scalable production of stilbenes, including this compound researchgate.netmdpi.comnih.gov. These in vitro cultivation systems provide controlled aseptic conditions for metabolite production, overcoming limitations associated with seasonal variations and low concentrations in intact plants mdpi.com.

Vitis vinifera (grapevine) cell cultures are particularly well-studied for stilbene production. The accumulation of trans- and this compound, along with other stilbenes, is mainly associated with cell suspension cultures mdpi.com. The yield of desired compounds in these systems can be significantly enhanced through the application of elicitors researchgate.netmdpi.comnih.gov. Elicitors, which can be biotic (e.g., fungal components) or abiotic (e.g., chemical compounds like methyl jasmonate and methylated cyclodextrins), induce stress responses in plant cells, leading to increased secondary metabolite biosynthesis researchgate.netmdpi.comnih.gov. For instance, methyl jasmonate (MeJA) has been shown to effectively activate VvSTS expression and stimulate stilbene biosynthesis in grapevine cell cultures researchgate.net. Sodium orthovanadate, an abiotic elicitor, has also been reported to increase the production and release of cis-resveratrol into the cultivation medium from elicited grapevine cells mdpi.com.

Regulation of Biosynthesis by Transcription Factors

The biosynthesis of stilbenes, including this compound, is tightly regulated at the transcriptional level by various transcription factors (TFs) nih.govoup.com. These TFs are sequence-specific DNA-binding proteins that recognize and bind to cis-regulatory sequences in the promoter regions of target genes, thereby activating or repressing their expression nih.govoup.com.

In grapevine (Vitis vinifera), R2R3-MYB type transcription factors, specifically VvMYB14 and VvMYB15, have been identified as key regulators of stilbene biosynthesis researchgate.netoup.commaxapress.com. These MYB TFs are strongly co-expressed with stilbene synthase (STS) genes, which are pivotal in the stilbene biosynthetic pathway researchgate.netoup.com. Their expression is correlated with the accumulation of stilbenes, including piceid, in response to biotic and abiotic stresses such as downy mildew infection, mechanical wounding, and UV-C irradiation researchgate.netoup.com. Overexpression of VvMYB15 in transgenic grapevine hairy roots, for example, led to an increased accumulation of trans-piceid, linked to an upregulation of STS29 and STS41 transcription levels oup.com.

Beyond MYB TFs, other families of transcription factors, such as WRKY, AP2/ERF, bHLH, and bZIP, have also been implicated in regulating the biosynthesis of secondary metabolites, including stilbenes, in plants nih.govoup.commaxapress.com. Genome-wide co-expression analyses in grapevine have revealed that WRKY TFs represent one of the most enriched families correlated with STS genes, suggesting their involvement in the complex regulatory network of stilbene biosynthesis oup.commaxapress.com.

Analytical Methodologies for Isolation, Identification, and Quantification of Cis Piceid

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate cis-piceid from other compounds in the sample extract, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of this compound. nih.govnih.gov This technique offers reliable separation and quantification. nih.govresearchgate.net

Columns: Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of piceid isomers. researchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with the addition of an acid (e.g., formic acid) to improve peak shape and resolution. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve better separation of complex mixtures. spkx.net.cn

Detection: The Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths. For the analysis of stilbenes, detection is often performed at wavelengths around 286 nm and 306 nm. acs.org The ability to acquire the full UV-Vis spectrum of a peak aids in the identification of the compounds. mdpi.com

A simple and rapid HPLC-DAD method has been developed for the simultaneous determination of cis- and trans-resveratrol and piceid isomers in wine without the need for sample purification. nih.govresearchgate.net

Table 2: HPLC-DAD Parameters for this compound Analysis

Column Type Mobile Phase Composition Detection Wavelength (nm) Application Reference
C18 Water (1% formic acid)/Acetonitrile (75/25, v/v) 286 Honey researchgate.net
Not specified Acetonitrile/Water (gradient) Not specified General Separation spkx.net.cn
Not specified Not specified 286 and 306 Red Wine acs.org

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. UHPLC has been successfully applied to the determination of cis- and trans-resveratrol and piceid in grape seed cake. chemicke-listy.cz The higher resolution and sensitivity of UHPLC make it a powerful tool for the analysis of this compound in complex samples.

Gas Chromatography (GC) Considerations for Stilbenes

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of stilbenes like this compound presents specific challenges due to their low volatility and thermal instability. To make these compounds amenable to GC analysis, a derivatization step is typically required. sigmaaldrich.com This process modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com

For stilbenes, including this compound, silylation is a common derivatization technique. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This modification reduces the polarity of the molecule, thereby increasing its volatility and improving its chromatographic behavior. The efficiency of the derivatization reaction is influenced by factors such as steric hindrance, with primary alcohols reacting more readily than secondary or tertiary ones. sigmaaldrich.com

Another derivatization approach involves ethylchloroformate (ECF), which reacts with phenolic hydroxyl groups in an alkaline environment, catalyzed by pyridine. nih.gov This method has been successfully applied to the analysis of resveratrol (B1683913) isomers and can be extended to its glucosides like piceid. nih.gov The resulting ethoxycarbonyl derivatives are well-suited for GC-MS analysis. nih.gov

Despite these methods, challenges in GC analysis of stilbenes remain. These can include baseline instability due to column bleed, peak tailing or fronting, and poor resolution between isomers. drawellanalytical.com Careful optimization of derivatization conditions, GC parameters (such as temperature program and column selection), and regular instrument maintenance are crucial for obtaining accurate and reproducible results. drawellanalytical.com

Counter-Current Chromatography (CCC) for Preparative Separation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation and purification of natural products, including this compound. Unlike solid-support-based chromatography, CCC avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates.

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. A key step in developing a CCC method is the selection of a suitable biphasic solvent system. The partition coefficient (K) of the target compound in the selected solvent system is a critical parameter that determines the success of the separation. The ideal K value for the target compound typically falls between 0.5 and 2.0 for optimal resolution and elution time.

For the separation of stilbenes like piceid, solvent systems composed of hexane, ethyl acetate, methanol, and water in various ratios are commonly employed. By adjusting the proportions of these solvents, the polarity of the two phases can be fine-tuned to achieve the desired partition coefficient for this compound, allowing for its effective separation from other closely related compounds, such as its trans-isomer and other polyphenols present in the crude extract.

The scalability of CCC makes it an attractive method for obtaining high-purity this compound in quantities sufficient for further structural elucidation and biological activity studies.

Spectrometric and Spectroscopic Detection Methods

Mass Spectrometry (MS), Tandem MS (MS/MS), and High-Resolution MS (e.g., LC-MS/MS, LC-ESI-MS, Q-Orbitrap MS)

Mass Spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone for the identification and quantification of this compound in complex matrices. Electrospray ionization (ESI) is a commonly used ionization technique, often in negative ion mode, which provides high sensitivity for phenolic compounds like piceid. researchgate.net

In a typical LC-ESI-MS analysis, this compound can be identified by its deprotonated molecule [M-H]⁻. For this compound (molecular formula C₂₀H₂₂O₈), this corresponds to an m/z value of 389. Tandem MS (MS/MS) provides further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. A characteristic fragmentation pattern for piceid involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the resveratrol aglycone at m/z 227.

High-resolution mass spectrometry (HRMS), such as that performed on a Q-Orbitrap instrument, offers highly accurate mass measurements, which aids in the unambiguous identification of this compound and differentiation from isobaric interferences. The ability to accurately identify isomers, which have the same chemical formula but different structures, is a significant challenge in analytical chemistry. biocompare.com While mass spectrometry alone cannot always distinguish between isomers like cis- and trans-piceid, the combination of chromatographic separation with MS detection allows for their individual identification and quantification.

The table below summarizes typical mass spectrometric data for this compound.

Analytical Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Reference
LC-ESI-MSNegative389 [M-H]⁻227 [Resveratrol-H]⁻ researchgate.net
LC-MS/MSNegative389 [M-H]⁻227, 185, 143

UV-Vis Spectrophotometry and Photodiode Array (PDA) Detection

UV-Vis spectrophotometry and Photodiode Array (PDA) detection are widely used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of stilbenes. This compound exhibits a characteristic UV absorption spectrum that allows for its detection.

The UV spectrum of stilbenes is characterized by two main absorption bands. For this compound, the maximum absorption wavelength (λmax) is typically observed around 286 nm. researchgate.net This wavelength is often used for quantification in HPLC-DAD/UV methods. A second, less intense absorption maximum for the cis-isomer occurs at a longer wavelength, which is a result of the non-planar conformation of the molecule.

It is important to note that the UV spectra of cis- and trans-piceid are distinct. The trans-isomer generally shows a higher molar absorptivity and a λmax at a longer wavelength (around 306 nm) compared to the cis-isomer. This difference in their spectral properties is crucial for their individual quantification when both isomers are present in a sample.

A significant characteristic of stilbenes is their ability to undergo photoisomerization when exposed to UV light. The trans-isomer can be converted to the cis-isomer, and vice versa. This property can be exploited for analytical purposes, for instance, by using post-column UV irradiation to convert the less fluorescent trans-isomers to more fluorescent products for enhanced detection sensitivity with a fluorescence detector. researchgate.net

The table below shows the typical UV absorption maxima for this compound.

Isomer λmax 1 (nm) λmax 2 (nm) Reference
This compound~286~318 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the vinylic protons of the stilbene (B7821643) bridge, and the protons of the glucose moiety. doi.org The coupling constant (J-value) between the two vinylic protons is particularly diagnostic for determining the geometry of the double bond. For the cis-isomer, this coupling constant is typically in the range of 12.1-12.2 Hz. doi.org In contrast, the trans-isomer exhibits a much larger coupling constant, usually around 16.3 Hz. doi.org

The chemical shifts of the aromatic protons in the two phenyl rings provide information about the substitution pattern. The signals for the glucose unit, including the anomeric proton, confirm the presence and attachment point of the sugar.

The table below presents typical ¹H NMR chemical shifts for the vinylic protons of this compound recorded in methanol-d₄.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Vinylic H6.47d12.1 doi.org
Vinylic H6.35d12.1 doi.org

Method Validation Parameters: Linearity, Reproducibility, Detection, and Quantification Limits

Validation of analytical methods is essential to ensure their reliability for the intended application. For the quantification of this compound, key validation parameters include linearity, reproducibility (precision), limit of detection (LOD), and limit of quantification (LOQ).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and constructing a calibration curve. The linearity is often expressed by the coefficient of determination (R²), with values greater than 0.99 being desirable.

Reproducibility , or precision, assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

The table below provides examples of reported validation parameters for the analysis of this compound using different analytical techniques.

Technique Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
HPLC-FLD (post-column derivatization)0.10 - 1.00~0.01- researchgate.net
GC-MS (ethylchloroformate derivatization)--0.025 (as resveratrol) nih.gov
LC-ESI-MS-0.0014 - 0.0146- researchgate.net

Pre Clinical Biological Activities and Molecular Mechanisms of Cis Piceid

Antioxidant Mechanisms in Cellular and in vitro Models

The antioxidant capacity of cis-piceid has been evaluated through various in vitro and cellular models, often in comparison to its well-studied aglycone, resveratrol (B1683913). These studies highlight its ability to scavenge free radicals and modulate cellular antioxidant defense systems.

In vitro assays have demonstrated that piceid possesses significant radical-scavenging properties. One study found that piceid exhibited a higher scavenging activity against hydroxyl radicals than resveratrol in a phenanthroline-Fe2+ system. researchgate.net At lower concentrations, both piceid and resveratrol showed greater hydroxyl radical scavenging capacity than vitamin C. researchgate.net The antioxidant activity of stilbenes like piceid is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.comcabidigitallibrary.orgnih.gov These assays measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize these stable radicals.

Cellular studies have further elucidated the antioxidant effects of piceid. In human umbilical vein endothelial cells (HUVECs) subjected to hydrogen peroxide (H2O2)-induced oxidative stress, piceid has shown protective effects. semanticscholar.org Furthermore, some research indicates that piceid can enhance endogenous antioxidant defense systems by increasing the activity of enzymes like superoxide dismutase and catalase. mdpi.com This suggests that this compound's antioxidant mechanism is twofold: direct scavenging of reactive oxygen species and enhancement of the cell's own antioxidant machinery.

Table 1: In Vitro Antioxidant Activity of Piceid

Assay Finding Reference
Hydroxyl Radical Scavenging Piceid showed higher scavenging activity than resveratrol. researchgate.net
H2O2-induced Oxidative Injury Piceid demonstrated protective effects in HUVEC cells. semanticscholar.org
Endogenous Antioxidant Enzymes Piceid has been reported to enhance the activity of superoxide dismutase and catalase. mdpi.com

Anti-inflammatory Pathways and Cellular Signaling Modulation (Pre-clinical Investigations)

Pre-clinical research suggests that this compound possesses anti-inflammatory properties, primarily through the modulation of key inflammatory pathways and signaling molecules. These investigations, often conducted in comparison with resveratrol, point towards the inhibition of pro-inflammatory mediators.

Studies on cis-resveratrol (B22520) have shown that it can exert anti-inflammatory effects by inhibiting both canonical and non-canonical inflammasomes in macrophages. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov Furthermore, cis-resveratrol has been observed to decrease the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2, both of which are key mediators of inflammation. nih.gov

Polydatin, or piceid, has also been shown to modulate immune responses. In a model of in vitro inflammation using activated human peripheral blood mononuclear cells, polydatin was found to decrease the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) in a concentration-dependent manner. core.ac.uk The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. mdpi.comnih.govmdpi.comresearchgate.netmdpi.com The anti-inflammatory effects of related stilbenes, such as piceatannol, have been linked to the suppression of NF-κB activation. nih.gov This is achieved through the inhibition of IκBα kinase and p65 phosphorylation, which are crucial steps in the activation of the NF-κB pathway. nih.gov Given the structural similarities, it is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms involving the inhibition of the NF-κB pathway and the modulation of cytokine production. core.ac.uknih.gov

Antiproliferative and Anticancer Mechanisms in Cell Lines and Animal Models

Computational studies have identified this compound as a potential inhibitor of the androgen receptor (AR), a key therapeutic target in prostate cancer. nih.govnih.gov Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govmdpi.com In a computational analysis of phytochemicals from Vitis vinifera, this compound emerged as a promising AR inhibitor. core.ac.uk

The docking score of this compound against the androgen receptor was found to be -14.565, which was superior to other compounds tested. core.ac.uk This strong binding affinity is attributed to the formation of multiple hydrogen bonds and pi-stacking interactions with key amino acid residues within the AR's binding site. core.ac.uk Specifically, this compound was predicted to form five hydrogen bonds with LEU 704, GLN 711, ASN 705, GLN 738, and MET 742, and a pi-stacking interaction with TRP 741. core.ac.uk

Molecular dynamics (MD) simulations, which provide insights into the stability of a protein-ligand complex over time, further supported the potential of this compound as an AR inhibitor. nih.govmdpi.comyoutube.com The MD simulation of the this compound/AR complex demonstrated good stability and sustained interaction with the amino acid residues at the active site. core.ac.uk These computational findings suggest that this compound may exert antiproliferative effects in androgen-dependent prostate cancer by inhibiting the androgen receptor. core.ac.uknih.gov

Table 2: Molecular Docking and Dynamics Simulation of this compound with Androgen Receptor

Parameter Finding Reference
Docking Score -14.565 core.ac.uk
Hydrogen Bond Interactions LEU 704, GLN 711, ASN 705, GLN 738, MET 742 core.ac.uk
Pi-Stacking Interaction TRP 741 core.ac.uk
Molecular Dynamics Simulation Good stability and sustained interaction core.ac.uknih.gov

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and has been a primary target for the development of antiviral inhibitors. researchgate.netchemmethod.comf1000research.com Computational methods such as molecular docking and molecular dynamics simulations are widely used to screen for potential inhibitors of viral proteases. nih.govnih.govyoutube.comnih.govdiva-portal.org These in silico approaches can predict the binding affinity and interaction patterns of small molecules with the active site of the protease, thereby identifying promising candidates for further experimental validation. nih.govnih.gov

While numerous computational studies have been conducted to identify natural compounds that can inhibit SARS-CoV-2 Mpro, specific research focusing on this compound is limited in the currently available literature. chemmethod.com However, the general principle of these studies involves docking a library of compounds into the binding site of Mpro to identify those with the most favorable binding energies and interactions with key catalytic residues, such as the Cys-His catalytic dyad. chemmethod.com Subsequent molecular dynamics simulations are then performed to assess the stability of the ligand-protein complex. f1000research.comnih.gov Although direct evidence for this compound is lacking, the established methodologies provide a framework for future computational investigations into its potential as a viral protease inhibitor.

In vitro studies have indicated that piceid can induce apoptosis and cause cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects. The efficacy of piceid in these processes appears to be concentration-dependent and may vary between different cell types.

A comparative study on the effects of piceid and resveratrol on human liver tumor (HepG2), human breast cancer (MDA-MB-231), and MCF-7 cells revealed that significant cytotoxicity was observed only at high concentrations (≥50 µmol/L). semanticscholar.orgresearchgate.net The primary mechanism for the observed reduction in cell viability was attributed to cell cycle arrest, with a relatively minor contribution from apoptosis. semanticscholar.orgresearchgate.net

Flow cytometry analysis demonstrated that piceid could induce apoptosis in MDA-MB-231 cells at concentrations of 100 µmol/L and 300 µmol/L. semanticscholar.org However, at a concentration of 50 µmol/L, piceid did not induce significant apoptosis in HepG2 and MCF-7 cells. semanticscholar.org These findings suggest that the sensitivity of cancer cells to piceid-induced apoptosis can differ. The induction of apoptosis is a key mechanism for many anticancer agents, and the ability of this compound to trigger this process in certain cancer cell lines underscores its therapeutic potential.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. In vitro assays, such as the endothelial cell tube formation assay, are commonly used to screen for compounds with anti-angiogenic activity. researchgate.netnih.govthermofisher.comnih.gov

Studies on resveratrol, the aglycone of piceid, have demonstrated its ability to inhibit angiogenesis in vitro. nih.gov Resveratrol has been shown to inhibit the growth and migration of bovine aorta endothelial (BAE) cells in a concentration-dependent manner. nih.gov Furthermore, in a 3-D culture system, resveratrol was found to inhibit the tube formation of BAE cells. nih.gov The tube formation assay typically involves culturing endothelial cells, such as human umbilical vein endothelial cells (HUVECs), on a basement membrane matrix like Matrigel. researchgate.netthermofisher.comnih.gov In the presence of an anti-angiogenic compound, the ability of these cells to form capillary-like structures is diminished. researchgate.netnih.gov

Another key target in angiogenesis is the vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2). mdpi.comnih.gov Inhibition of VEGF-induced VEGFR-2 activation can suppress endothelial cell migration and proliferation. nih.gov While direct studies on this compound's anti-angiogenic effects are not extensively documented, the known anti-angiogenic properties of resveratrol suggest that this compound may also possess similar activities, potentially through the inhibition of endothelial cell proliferation, migration, and tube formation, and by interfering with the VEGF signaling pathway. mdpi.comnih.gov

Neuroprotective Effects in Pre-clinical Models

This compound, also known as polydatin, has demonstrated significant neuroprotective properties in a variety of pre-clinical settings. Its ability to shield neuronal cells from damage stems from its antioxidant and anti-inflammatory activities, as well as its modulation of key signaling pathways involved in cell survival and death.

In a notable in vitro study, piceid was found to protect dopaminergic-like SH-SY5Y cells from oxidative stress-induced damage. The underlying mechanism of this protection was linked to the activation of the MAP kinase pathways, specifically ERK1/2 and ERK5. Furthermore, the study revealed that piceid pretreatment could inhibit the increase in caspase-3/7 activity and prevent the loss of Bcl-2 expression, both of which are critical events in the apoptotic cascade.

The neuroprotective effects of polydatin have also been observed in in vivo models of neurological damage. For instance, in a mouse model of spinal cord ischemia/reperfusion injury, polydatin was shown to mitigate mitochondrial and neuronal damage. This protective effect was partially attributed to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress. In models of ischemic stroke, polydatin has been shown to reduce infarction volume and improve neurobehavioral outcomes by suppressing neuroinflammation and the production of reactive oxygen species (ROS). This is achieved, in part, by limiting the activation of p38MAPK and c-Jun N-terminal kinase.

Further research has highlighted the anti-apoptotic effects of polydatin in the context of ischemic/reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), polydatin was found to improve mitochondrial dysfunction. Mechanistically, it increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic proteins Bax, cytochrome c, and caspases-3/9.

The following table summarizes key findings from pre-clinical studies on the neuroprotective effects of this compound:

Model Key Findings Molecular Mechanisms
SH-SY5Y cells (in vitro)Protected against oxidative stress-induced damage.Activation of ERK1/2 and ERK5 pathways; inhibition of caspase-3/7 activity; prevention of Bcl-2 loss.
Mouse model of spinal cord ischemia/reperfusionMitigated mitochondrial and neuronal damage.Activation of the Nrf2/ARE pathway.
Rat model of middle cerebral artery occlusion (MCAO)Reduced infarction volume and improved neurobehavioral outcomes.Suppression of p38MAPK and c-Jun N-terminal kinase activation; reduced neuroinflammation and ROS production.
Rat MCAO modelImproved mitochondrial dysfunction and exhibited anti-apoptotic effects.Increased Bcl-2 expression; decreased expression of Bax, cytochrome c, and caspases-3/9.

Cardioprotective Effects in Pre-clinical Models

This compound has emerged as a compound with notable cardioprotective properties in pre-clinical investigations, particularly in the context of ischemia-reperfusion injury. Studies have shown its ability to protect the myocardium from damage and improve cardiac function.

In a rat model of ischemia-reperfusion, the administration of resveratroloside (piceid) was found to significantly decrease the myocardial infarct area. This was one of the first demonstrations of the direct cardioprotective effect of this compound. The protective mechanism is thought to be linked to its antioxidant and anti-inflammatory properties, which help to mitigate the cellular damage that occurs upon the restoration of blood flow to the ischemic heart tissue.

The cardioprotective effects of polydatin have also been investigated in a rat model of adriamycin-induced oxidative stress cardiomyopathy. In this model, both polydatin and its aglycone, resveratrol, were shown to significantly enhance the activities of key antioxidant enzymes, including total superoxide dismutase (T-SOD), catalase (CAT), and glutathione peroxidase (GSH-PX) in the plasma. Additionally, they increased the content of glutathione (GSH) in the myocardial tissue. These enzymes play a crucial role in detoxifying reactive oxygen species, thereby preventing oxidative damage to cardiac cells.

The following table provides a summary of key pre-clinical findings on the cardioprotective effects of this compound:

Model Key Findings Molecular Mechanisms
Rat model of ischemia-reperfusionStatistically significant decrease in myocardial infarct area.Not fully elucidated, but likely involves antioxidant and anti-inflammatory actions.
Rat model of adriamycin-induced oxidative stress cardiomyopathyPromoted the activities of antioxidant enzymes (T-SOD, CAT, GSH-PX) in plasma and increased GSH content in myocardial tissue.Reduction of oxidative stress through the enhancement of endogenous antioxidant defense systems.

Enzyme Modulation and Receptor Interactions

The biotransformation of this compound is significantly influenced by the action of glycosidases, particularly β-glucosidases. These enzymes are responsible for the hydrolysis of the glycosidic bond in this compound, which releases the aglycone resveratrol and a glucose molecule. This enzymatic conversion is a critical step, as the biological activities of resveratrol are often considered to be more potent than those of its glycosylated form.

Several studies have explored the efficiency of various β-glucosidases in the deglycosylation of piceid. For instance, cell extracts from different probiotic strains have been shown to efficiently convert piceid to resveratrol. One study demonstrated that the cell extract from Bifidobacterium infantis exhibited the highest enzyme activity, achieving complete bioconversion of piceid into resveratrol within a short timeframe. This highlights the potential for probiotic-mediated conversion of dietary piceid into the more bioactive resveratrol in the gut.

Commercial enzymes, such as cellulase from Aspergillus aculeatus, have also been effectively used for the transformation of piceid to resveratrol. The efficiency of this conversion is dependent on factors such as enzyme concentration, temperature, reaction time, and pH. Under optimal conditions, complete conversion of piceid in extracts from Polygonum cuspidatum root to resveratrol has been achieved.

The following table summarizes the bioconversion of this compound by different glycosidases:

Enzyme Source Key Findings
Probiotic cell extracts (Bifidobacterium infantis, B. bifidum, Lactobacillus casei, L. plantarum, L. acidophilus)Efficiently deglycosylated piceid to resveratrol; B. infantis showed the highest activity with complete conversion in 30 minutes.
Cellulase (Aspergillus aculeatus)Complete conversion of piceid to resveratrol under optimized conditions (50°C, 4.75 h, pH 4.3).
Aspergillus oryzae (fermentation)Successfully converted piceid in Polygonum cuspidatum to resveratrol, significantly increasing the yield of trans-resveratrol.

Computational and in vitro studies have begun to elucidate the specific molecular targets and receptors through which this compound exerts its biological effects. Molecular docking, a computational technique that predicts the binding affinity and orientation of a ligand to a target protein, has been instrumental in identifying potential interactions.

One molecular docking study investigated the interaction between polydatin and the human UDP-glucuronic acid decarboxylase (UXS1), revealing a substantial binding energy that suggests a robust and favorable interaction. This finding points to the potential of polydatin to modulate the activity of UXS1, an enzyme involved in the biosynthesis of glycosaminoglycans.

Another computational study analyzed the binding of polydatin and resveratrol to AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The results indicated that polydatin has a stronger predicted binding interaction with AMPK compared to resveratrol, suggesting it may be a more potent activator of this enzyme.

Furthermore, in the context of viral infections, molecular docking simulations have explored the interaction of polydatin with the Spike protein of SARS-CoV-2 and the human angiotensin-converting enzyme 2 (ACE2) receptor. These studies suggest that polydatin can bind with good affinity to both the Spike protein and the ACE2 receptor, as well as to the complex they form, indicating a potential to interfere with the viral entry process. Preliminary biochemical assays have supported these computational findings, showing that polydatin can inhibit the recognition between ACE2 and the Spike protein in a dose-dependent manner.

The following table summarizes the findings from computational and in vitro studies on the interaction of this compound with specific cellular targets:

Target Methodology Key Findings
Human UDP-glucuronic acid decarboxylase (UXS1)Molecular DockingSubstantial binding energy, suggesting a robust and favorable interaction.
AMP-activated protein kinase (AMPK)Molecular DockingHigher predicted binding score for polydatin compared to resveratrol, indicating a stronger interaction.
SARS-CoV-2 Spike protein and human ACE2 receptorMolecular Docking and Biochemical AssaysPolydatin binds with good affinity to both Spike and ACE2, and their complex; inhibits ACE2:Spike recognition in vitro.

Role as a Phytoalexin in Plant Defense Responses

This compound, as a member of the stilbene (B7821643) family, plays a crucial role in the defense mechanisms of certain plants, acting as a phytoalexin. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress, such as pathogen attack or UV irradiation.

In grapevine (Vitis vinifera), stilbenes are key phytoalexins involved in the resistance against fungal pathogens like Botrytis cinerea (grey mold) and Plasmopara viticola (downy mildew). mdpi.comoeno-one.eu While resveratrol is a well-known phytoalexin, this compound is its direct precursor and often accumulates to high levels in stressed grapevine tissues. mdpi.com The production of stilbenes, including piceid, is a dynamic response to infection, with resistant grapevine varieties reacting rapidly by producing high concentrations of these compounds at the site of pathogen challenge. oeno-one.eu The induction of stilbene synthesis can also be triggered by elicitors, which are molecules that signal the plant to activate its defense responses. mdpi.com

The following table summarizes the role of this compound as a phytoalexin:

Plant Species Stressor/Pathogen Role of this compound
Grapevine (Vitis vinifera)Botrytis cinerea, Plasmopara viticola, UV irradiationAccumulates as a precursor to resveratrol and other stilbene phytoalexins; part of the induced defense response. mdpi.comoeno-one.eu
Polygonum cuspidatumGeneral biotic stressA major bioactive constituent with demonstrated antibacterial properties in crude extracts. researchgate.net
VariousFoodborne pathogenic bacteriaExhibits direct, albeit sometimes weaker, antibacterial activity compared to resveratrol. researchgate.net

Pre Clinical Metabolism and Pharmacokinetics of Cis Piceid

Absorption, Distribution, and Elimination in Animal Models

The absorption of piceid isomers, including cis-piceid, is generally considered to be less efficient than that of resveratrol (B1683913). researchgate.net Following oral administration in animal models, piceid reaches its maximum concentration in the blood much later than resveratrol. While resveratrol typically peaks within 30 to 60 minutes, piceid's maximum concentration is observed after approximately six hours. researchgate.net

Once absorbed, a significant portion of piceid and its metabolites bind to plasma proteins like albumin for transport throughout the body. researchgate.net The distribution to various tissues is a key factor in its potential biological activity. Elimination of this compound and its metabolites primarily occurs through urine and feces. The presence of dihydroresveratrol (B186802) and its conjugated forms in urine and feces after oral administration of resveratrol (derived from piceid) highlights the role of both hepatic and microbial metabolism in its clearance. researchgate.net

Biotransformation Pathways and Metabolite Identification (e.g., Glucuronidation, Sulfation, Methylation)

Upon entering the body, this compound undergoes extensive biotransformation in the intestine and liver. This process, known as phase II metabolism, involves the attachment of specific molecules to the parent compound to increase its water solubility and facilitate its excretion. The primary pathways for this compound and its aglycone, cis-resveratrol (B22520), are glucuronidation and sulfation. mdpi.comnih.gov

In an in vitro study using an intestinal epithelial model, cis-resveratrol (the form resulting from the deglycosylation of this compound) was found to be more extensively metabolized than its trans-isomer. mdpi.comnih.gov The major metabolite identified for cis-resveratrol was a glucuronide conjugate, whereas a sulphate conjugate was the main metabolite for the trans-isomer. mdpi.comnih.gov This indicates that the stereoisomeric configuration (cis- vs. trans-) significantly influences the metabolic fate of the molecule. nih.gov Identified metabolites in urine have included cis-resveratrol-4′-sulfate, cis-resveratrol-3-O-glucuronide, and cis-resveratrol-4′-O-glucuronide. nih.gov

Identified Metabolites of this compound/cis-Resveratrol
Parent CompoundMetabolic PathwayIdentified MetabolitePrimary Conjugate (in vitro model)
This compoundDeglycosylationcis-ResveratrolN/A
cis-ResveratrolGlucuronidationcis-Resveratrol-3-O-glucuronideGlucuronide Conjugate mdpi.comnih.gov
cis-ResveratrolGlucuronidationcis-Resveratrol-4′-O-glucuronide
cis-ResveratrolSulfationcis-Resveratrol-4′-sulfateN/A

Influence of Gut Microbiota on this compound Metabolism

The gut microbiota plays a crucial role in the metabolism of this compound. A primary action of intestinal bacteria is the deglycosylation of piceid, which involves the removal of the glucose molecule to release its aglycone, resveratrol. nih.govnih.gov This bioconversion is significant because the bioavailability and biological activity of resveratrol are considered to be different from, and in some cases greater than, its glycosylated form, piceid. nih.gov

Studies using cell extracts from various probiotic strains, such as Lactobacillus and Bifidobacterium, have demonstrated their ability to hydrolyze piceid to resveratrol. nih.gov For instance, cell extracts from B. infantis were shown to convert 100% of piceid to resveratrol within 30 minutes. nih.gov A portion of ingested piceid that is not absorbed in the small intestine reaches the colon, where it is metabolized by the resident microbiota. researchgate.net A key metabolite produced by this microbial action is dihydroresveratrol, which can then be absorbed and further conjugated in the liver. researchgate.netnih.gov

Gut Microbiota-Mediated Bioconversion of Piceid
Microbe (Cell Extract)Conversion ProductReported Efficacy
Bifidobacterium infantisResveratrol100% conversion within 30 minutes nih.gov
Lactobacillus acidophilusResveratrol100% conversion after 24 hours nih.gov
Lactobacillus caseiResveratrol~53% conversion after 24 hours nih.gov
Lactobacillus plantarumResveratrol~72% conversion after 24 hours nih.gov
Colonic MicrobiotaDihydroresveratrolIdentified as a major colonic metabolite researchgate.netnih.gov

Bioavailability Studies in Animal Models

The bioavailability of stilbenoids like this compound is generally low due to rapid and extensive metabolism in the intestine and liver. plos.orgnih.gov Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation unchanged. For piceid, this is limited because it is extensively converted to resveratrol by gut microbiota and then further metabolized to various glucuronide and sulfate (B86663) conjugates by host enzymes. researchgate.netplos.org

While direct bioavailability data for this compound is sparse, studies on piceid, in general, indicate that its absorption is less efficient compared to resveratrol at nutritional doses. researchgate.net The extensive first-pass metabolism (metabolism in the gut and liver before reaching systemic circulation) means that plasma concentrations of the parent this compound are often very low or undetectable after oral administration. nih.gov Instead, the bloodstream contains a complex profile of its metabolites, including cis-resveratrol conjugates and dihydroresveratrol conjugates. researchgate.netnih.gov The lower bioavailability of the cis-form may also be attributed to the fact that its glucuronidation is 5 to 10 times faster than that of the trans-form. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar of Cis Piceid and Its Analogs

Approaches to the Chemical Synthesis of cis-Piceid and its Derivatives

The chemical synthesis of this compound, a stilbenoid and the cis-isomer of resveratrol-3-O-β-D-glucoside, is primarily achieved through the isomerization of its more abundant trans-isomer. doi.org The process typically involves dissolving trans-piceid and exposing it to UV light, which induces the conversion to the cis form. Purification of the resulting mixture is then carried out using techniques like high-performance liquid chromatography (HPLC) to isolate pure this compound. doi.org The successful synthesis and purification are confirmed by spectroscopic methods, such as 1H NMR, which can distinguish between the cis and trans configurations based on the coupling constants of the olefinic protons. doi.orgnih.gov

The synthesis of this compound derivatives and analogs often starts with resveratrol (B1683913) or trans-piceid as precursors. A common strategy involves enzymatic reactions, which offer high specificity and avoid the need for complex protection and deprotection steps often required in traditional chemical synthesis. mdpi.comresearchgate.net For instance, glucosyltransferases can be used to introduce additional glucose moieties at different positions on the piceid molecule. researchgate.net Similarly, enzymatic acylation, using enzymes like lipases with acyl donors such as vinyl octanoate, allows for the attachment of fatty acid chains to the glucose part of the piceid, creating derivatives like piceid octanoate. mdpi.com

For the synthesis of the core stilbene (B7821643) structure of analogs, the Wittig reaction is a standard procedure. nih.gov This method involves reacting a benzyltriphenyl phosphonium salt with a benzaldehyde to form the characteristic double bond of the stilbene backbone. By choosing appropriately substituted starting materials, a wide variety of methoxylated or hydroxylated analogs can be created. nih.gov Subsequent separation of the resulting cis and trans isomers is typically performed using flash column chromatography. nih.gov

Synthesis and Characterization of this compound Analogs

The synthesis of this compound analogs is a key area of research aimed at improving the biological properties of the parent compound. These analogs are created by modifying the core stilbene structure, the glycosidic bond, or the sugar moiety. Strategies include enzymatic acylation, glycosylation, and silylation. mdpi.com

One notable group of analogs is acylated piceids. For example, piceid octanoate (PIC-OCT) has been synthesized through enzymatic acylation of trans-piceid. mdpi.com This involves reacting piceid with an acyl donor, like vinyl octanoate, in the presence of an enzyme in a suitable solvent such as tert-butyl alcohol. mdpi.com Other analogs have been created by altering the position or configuration of the sugar molecule or by replacing the glucose with other sugars. mdpi.com

The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). doi.orgnih.gov

¹H NMR Spectroscopy: This technique is essential for determining the stereochemistry of the stilbene double bond. The coupling constant (J-value) for the vinylic protons is characteristic for each isomer: approximately 12 Hz for cis-isomers and 16 Hz for trans-isomers. nih.gov It also provides detailed information about the structure of the entire molecule, including the positions of substituents on the aromatic rings and the sugar moiety. doi.org

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this method is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov

The table below summarizes examples of synthesized piceid analogs and the methods used for their creation and characterization.

Compound/Analog NameSynthesis MethodCharacterization TechniquesSource
This compoundIsomerization of trans-piceid via UV lightHPLC, ¹H NMR doi.org
Piceid Octanoate (PIC-OCT)Enzymatic acylation of trans-piceidFlash column chromatography mdpi.com
3-O-(6′-O-decanoyl)-β-D-glucopyranosyl resveratrolEnzymatic acylation of trans-piceidNot specified mdpi.com
Resveratrol 3,5-diglucosideEnzymatic glycosylation of piceidNot specified researchgate.net
Resveratrol 3,4′-diglucosideEnzymatic glycosylation of piceidNot specified researchgate.net
Methoxy-substituted stilbenesWittig reaction¹H NMR, LC-MS nih.gov

Correlation of Structural Modifications with Observed Biological Activities (in vitro and in vivo pre-clinical)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of this compound and its analogs with their biological effects. These studies reveal that even minor modifications can significantly alter a compound's activity.

The presence and position of hydroxyl (-OH) groups on the stilbene rings are critical for antioxidant activity. Studies on resveratrol analogs have shown that molecules with an ortho-dihydroxyl arrangement or a 4-hydroxy-3-methoxy group exhibit significantly higher antioxidant activity. nih.gov For instance, analogs like 3,4,3',4'-tetrahydroxy-trans-stilbene showed much greater efficacy in preventing LDL peroxidation compared to resveratrol itself. nih.gov This suggests that analogs of this compound featuring these specific hydroxylation patterns could also possess enhanced antioxidant potential.

Modification of the glucose moiety, such as through acylation, has also been shown to be crucial for specific biological activities. In a preclinical mouse model of retinitis pigmentosa, piceid octanoate (PIC-OCT) was effective in delaying photoreceptor degeneration, whereas resveratrol alone was not. mdpi.com Interestingly, analogs with the same components (resveratrol, glucose, octanoate) but a different spatial arrangement did not show this protective effect, highlighting that the entire, specific structure of PIC-OCT is necessary for its bioactivity. mdpi.com

The glycosylation at the 3-position, as seen in piceid, can influence its biological effects compared to its aglycone, resveratrol. In some studies, piceid showed lower antiproliferative activity against cancer cell lines than resveratrol. researchgate.net This difference was attributed to the lower cellular uptake of the glycosylated form. researchgate.net However, in other assays, such as scavenging hydroxyl radicals, piceid was found to be more effective than resveratrol. plos.orgmdpi.com Furthermore, glycosylation can enhance certain properties, as resveratrol 3-O-β-D-glucoside (piceid) demonstrated the highest tyrosinase inhibitory activity among several tested stilbene compounds. researchgate.net

The table below details the biological activities observed for various structural modifications.

Structural ModificationCompound TypeObserved Biological Activity (in vitro / in vivo pre-clinical)Key FindingSource
Acylation of glucosePiceid Octanoate (PIC-OCT)Retinoprotective effect in rd10 miceThe entire specific structure is required for activity mdpi.com
Glycosylation at 3-positionPiceid vs. ResveratrolLower antiproliferative activity in HepG2, MDA-MB-231, and MCF-7 cellsReduced cellular uptake of the glycoside researchgate.net
Glycosylation at 3-positionPiceid vs. ResveratrolHigher hydroxyl radical scavenging activityGlycosylation can enhance specific antioxidant properties plos.orgmdpi.com
Glycosylation at 3-positionResveratrol 3-O-β-D-glucoside (Piceid)Highest tyrosinase inhibitory activityGlycosylation improved inhibitory activity over the aglycone researchgate.net
ortho-dihydroxyl groupsResveratrol AnalogsSignificantly higher antioxidant activity (LDL peroxidation)Specific hydroxylation patterns are key to antioxidant capacity nih.gov
Trimethoxy substitutionResveratrol AnalogsSignificant increase in cytotoxicity against breast cancer cell linesMethoxylation pattern determines anticancer activity nih.gov

Importance of Glycosylation for Stability and Activity

Glycosylation, the attachment of a sugar moiety to the resveratrol backbone to form piceid, plays a multifaceted role in the compound's stability and biological activity. This modification significantly alters the physicochemical properties of the parent molecule. researchgate.netnih.gov

The impact of glycosylation on biological activity is complex and context-dependent. The presence of the glucose molecule can decrease the bioavailability of piceid compared to resveratrol, as the glycoside may not be as readily absorbed by intestinal cells. nih.govmdpi.com The conversion of piceid to its more bioactive aglycone, resveratrol, often requires hydrolysis by β-glucosidases in the small intestine or by gut microbiota. nih.govnih.gov This deglycosylation is considered a crucial step for achieving sufficient bioavailability and subsequent biological effects, such as anti-inflammatory actions. nih.gov

Future Research Directions and Translational Potential Pre Clinical Perspective

Elucidation of Novel Biological Activities and Molecular Mechanisms in Pre-clinical Models

Future pre-clinical research will be pivotal in delineating the distinct biological activities of cis-Piceid and unraveling its underlying molecular mechanisms. While much of the current understanding is extrapolated from studies on resveratrol (B1683913), dedicated investigations into the cis-isomer of its glucoside are warranted.

Neuroprotective Effects: Preliminary studies on piceid (isomer not always specified) have indicated protective effects in dopaminergic cells, suggesting a potential role in mitigating neurodegenerative processes. nih.gov Future research should focus on this compound's ability to cross the blood-brain barrier and its specific interactions with neural pathways. Investigations in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, could elucidate its therapeutic potential. mdpi.comauburn.edunih.gov Key molecular targets to explore include the activation of pro-survival signaling cascades like the ERK1/2 and ERK5 pathways, and the inhibition of apoptosis by modulating proteins such as Bcl-2 and caspases. nih.gov

Anti-inflammatory and Immunomodulatory Properties: The anti-inflammatory effects of cis-resveratrol (B22520), the aglycone of this compound, have been demonstrated to involve the inhibition of canonical and non-canonical inflammasomes in macrophages. nih.govmdpi.commdpi.com Future pre-clinical studies should investigate whether this compound exerts similar or more potent anti-inflammatory effects. Research using in vitro and in vivo models of inflammatory conditions, such as arthritis or inflammatory bowel disease, will be crucial to identify its specific molecular targets within inflammatory signaling pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Anticancer Activities: While resveratrol has been extensively studied for its anticancer properties, the specific effects of this compound are less understood. researchgate.net Pre-clinical studies have shown that piceid can affect the viability of cancer cells, often through cell cycle arrest. mdpi.comresearchgate.net Future research should focus on head-to-head comparisons of this compound with trans-Piceid and resveratrol in various cancer cell lines. Elucidating its impact on key cancer-related pathways, such as apoptosis, angiogenesis, and metastasis, will be critical. nih.govresearchgate.netmdpi.com Moreover, its potential as a radiosensitizer in combination with cancer therapies warrants further investigation. mdpi.com

Table 1: Investigated Biological Activities of Piceid in Pre-clinical Models

Biological Activity Pre-clinical Model Key Findings
Neuroprotection Dopaminergic SH-SY5Y cells Protection against oxidative stress-induced apoptosis via activation of ERK1/2 and ERK5 pathways. nih.gov
Antiproliferation Human cancer cell lines (HepG2, MDA-MB-231, MCF-7) Induced cell cycle arrest at higher concentrations. researchgate.net

Advanced Biotechnological Strategies for Sustainable Production

The limited availability of pure this compound from natural sources necessitates the development of sustainable and efficient production methods. Biotechnological approaches, including microbial fermentation and plant metabolic engineering, offer promising avenues for large-scale production.

Microbial Fermentation: Genetically engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, can be harnessed as cell factories for stilbenoid production. mdpi.com Future research should focus on engineering metabolic pathways to specifically favor the synthesis of the cis-isomer of piceid. This could involve the introduction and optimization of genes encoding stilbene (B7821643) synthase and glycosyltransferases, coupled with the downregulation of competing pathways. The development of fermentation processes under controlled conditions, such as specific light exposure, may also influence the isomeric ratio of the final product. researchgate.net

Enzymatic Synthesis and Bioconversion: Enzymatic approaches offer a highly specific and controlled method for synthesizing this compound. This can involve the use of purified enzymes, such as stilbene synthase and glucosyltransferases, in bioreactors. Furthermore, the enzymatic conversion of more abundant precursors, like resveratrol, into this compound is a viable strategy. nih.gov Research into novel enzymes with high stereoselectivity for the cis-isomer is a key area for future exploration. nih.govmdpi.commdpi.com

Table 2: Biotechnological Approaches for Stilbenoid Production

Production Strategy Organism/System Key Considerations for this compound
Microbial Fermentation Saccharomyces cerevisiae, Escherichia coli Engineering stereoselective enzymes; optimizing fermentation conditions (e.g., light exposure). mdpi.comresearchgate.net
Plant Metabolic Engineering Arabidopsis thaliana, Oryza sativa (Rice) Expression of specific stilbene synthase genes that favor cis-isomer formation. nih.govresearchgate.net

Development of Engineered Analogs with Enhanced Efficacy (Pre-clinical)

To overcome potential limitations of this compound, such as low bioavailability, the development of engineered analogs is a promising strategy. researchgate.netnih.gov Chemical modifications can lead to derivatives with improved pharmacokinetic properties and enhanced biological activity.

Improved Bioavailability and Stability: Glycosylation is a natural modification that can affect the solubility and stability of stilbenoids. Further modifications to the glucose moiety of this compound, such as acylation, could enhance its lipophilicity and cellular uptake. One study has already shown that a piceid derivative, piceid octanoate, has superior efficacy in a preclinical model of retinitis pigmentosa compared to resveratrol. mdpi.com Future research should explore a range of modifications to improve the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Enhanced Biological Activity: The synthesis of novel this compound analogs with targeted modifications to the stilbene backbone could lead to compounds with increased potency for specific therapeutic targets. For instance, the addition of hydroxyl or methoxy groups to the aromatic rings of resveratrol has been shown to modulate its biological activity. mdpi.com Similar strategies can be applied to this compound to develop analogs with enhanced anti-inflammatory, neuroprotective, or anticancer effects. Pre-clinical screening of these novel compounds in relevant disease models will be essential to identify lead candidates for further development.

Applications in Agrobiotechnology and Plant Science

This compound, as a naturally occurring phytoalexin, has significant potential in agricultural applications, particularly in the development of disease-resistant crops.

Enhancing Disease Resistance in Crops: The introduction of genes for stilbene biosynthesis into crop plants has been shown to enhance their resistance to fungal pathogens. nih.govsemanticscholar.orgnih.gov Notably, the overexpression of a sorghum stilbene synthase gene in Arabidopsis thaliana resulted in the accumulation of high levels of this compound and conferred enhanced resistance to fungal infection. nih.govoup.comoup.com Future research should focus on introducing these genes into economically important crops to develop varieties with durable resistance to a broad spectrum of pathogens, such as Botrytis cinerea. nih.govnih.govresearchgate.netmdpi.combiorxiv.org

Understanding the Role of this compound in Plant Defense: Further research is needed to fully understand the role of this compound in the complex defense mechanisms of plants. mdpi.comsemanticscholar.org Investigating its synergistic effects with other phytoalexins and its role in signaling pathways that regulate plant immunity will provide valuable insights for developing novel crop protection strategies. The impact of environmental factors on the biosynthesis and accumulation of this compound in plants is also an important area for future study. nih.gov

Table 3: Applications of this compound in Agrobiotechnology

Application Plant Model Key Findings and Future Directions
Enhanced Fungal Resistance Arabidopsis thaliana Overexpression of sorghum stilbene synthase led to high accumulation of this compound and increased resistance. Future work involves transferring this technology to crop species. nih.govoup.comoup.com
Antifungal Activity Rice (Oryza sativa) Piceid showed limited direct inhibitory effects on some rice pathogens in vitro. researchgate.net

Integration of Computational and Experimental Approaches in Pre-clinical Research

The integration of computational and experimental methods can significantly accelerate the research and development of this compound and its analogs. nih.govnih.gov In silico approaches can provide valuable predictions and insights that guide and streamline experimental studies.

Predictive Modeling of Bioactivity and ADMET Properties: Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activities of novel this compound analogs. nih.govmdpi.com Molecular docking and molecular dynamics simulations can help to identify potential molecular targets and elucidate the binding interactions of this compound with proteins. semanticscholar.orgmdpi.com Furthermore, in silico models can predict the ADMET properties of this compound and its derivatives, aiding in the design of compounds with improved pharmacokinetic profiles. unpad.ac.id

Guiding Metabolic Engineering and Synthesis: Computational modeling can be employed to design and optimize metabolic pathways for the biotechnological production of this compound. Flux balance analysis and other systems biology approaches can help to identify metabolic bottlenecks and guide genetic modifications to enhance yield. In silico tools can also assist in the design of novel synthetic routes for this compound and its analogs.

The synergistic use of these computational and experimental approaches will be instrumental in unlocking the full therapeutic and biotechnological potential of this compound.

Conclusion

Summary of Key Research Findings on cis-Piceid

This compound, also known as Z-Piceid or cis-resveratrol (B22520) glucoside, is a naturally occurring stilbenoid found in various plant sources, including grape juices, the bark of Sitka spruce (Picea sitchensis), Japanese knotweed (Reynoutria japonica), Humulus lupulus, and Upuna borneensis. wikipedia.orgnih.govebi.ac.uk It is particularly abundant in certain parts of grapevines, such as leaves, berry skins, and seeds, where it can be the dominant stilbenoid component. ebi.ac.ukcabidigitallibrary.orgtandfonline.com Chemically, this compound is characterized by its molecular formula C20H22O8 and a molecular weight of 390.4 g/mol . nih.gov

Research into this compound and its related stilbenoids, particularly cis-resveratrol, has revealed several promising biological activities. Stilbenoids, in general, are recognized for their antioxidant, anti-inflammatory, neuroprotective, anticancer, antimicrobial, and antidiabetic effects. ijbs.commdpi.commdpi.comnih.govchiro.orgisnff-jfb.comsciopen.commdpi.comnih.govmdpi.comconsensus.app More specifically, piceid (which includes both cis and trans isomers) has demonstrated higher scavenging activity against hydroxyl radicals in vitro compared to resveratrol (B1683913). ebi.ac.uk It has also been implicated in inhibiting low-density lipoprotein oxidation and reducing platelet aggregation. cabidigitallibrary.org Preclinical investigations suggest that piceid may exhibit nephroprotective activities by mitigating oxidative stress and suppressing inflammatory cascades, and can protect cardiac function. ebi.ac.uk

Studies on cis-resveratrol, to which this compound is functionally related as its glucoside, indicate its capacity for antioxidant and anti-inflammatory actions. oup.com Notably, cis-resveratrol has shown more potent inhibition of Anoctamin 1 (ANO1) activity than trans-resveratrol, leading to a significant reduction in prostate cancer cell proliferation and migration, and inducing apoptosis in preclinical models. mdpi.com This isomer has also exhibited anticancer and antiproliferative effects across various cancer types, including liver, intestinal, pancreatic, and renal carcinomas. mdpi.com

Significance of this compound as a Stilbenoid of Academic and Pre-clinical Interest

This compound holds significant academic and preclinical interest as a prominent member of the stilbenoid family. Its widespread natural occurrence, particularly as a major resveratrol derivative in dietary sources like grapes, underscores its relevance in nutritional and phytochemical research. wikipedia.orgebi.ac.ukcabidigitallibrary.orgtandfonline.com As a glucoside, this compound represents a conjugated form of cis-resveratrol, which can influence its stability, absorption, and metabolism, making its pharmacokinetic profile a subject of academic inquiry. wikipedia.orgmdpi.com

The observed biological activities, such as its antioxidant and anti-inflammatory properties, position this compound as a compelling candidate for further investigation in various disease models. ebi.ac.ukoup.com Its potential anti-cancer and antiproliferative effects, extrapolated from studies on cis-resveratrol, suggest a broader therapeutic potential that warrants in-depth preclinical exploration. mdpi.com The unique metabolic pathways and potentially distinct bioactivity compared to its more studied trans isomer and its aglycone, resveratrol, contribute to its academic appeal, driving research into structure-activity relationships within the stilbenoid class.

Remaining Research Gaps and Future Outlook in Non-Clinical Studies

Despite the promising findings, several research gaps remain concerning this compound, particularly in non-clinical studies. A significant challenge for stilbenoids, including this compound, is their generally poor bioavailability, which can limit their therapeutic efficacy and complicate the translation of in vitro findings to in vivo outcomes. mdpi.comisnff-jfb.comsciopen.commdpi.com The extensive metabolism of these compounds in the intestine and liver necessitates further detailed investigations into their transformation pathways and the bioactivity of their metabolites. isnff-jfb.commdpi.com

While resveratrol has been extensively studied, less common stilbenoids such as this compound remain underexplored. mdpi.com Future non-clinical studies should prioritize elucidating the specific biological effects of this compound, establishing precise dose-response relationships, and thoroughly assessing its safety profiles in various animal models. mdpi.com There is a need for more comprehensive and precisely planned preclinical research to fully understand its mechanisms of action and its potential therapeutic applications beyond the general observations for stilbenoids. Bridging the gap between in vitro observations and in vivo relevance is crucial for advancing this compound from a compound of academic interest to a potential preclinical agent.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying cis-Piceid in complex biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is standard for distinguishing this compound from its trans-isomer. Polarimetric analysis or nuclear magnetic resonance (NMR) can confirm stereochemistry. For quantification, calibration curves using purified this compound standards are essential, with validation via spike-and-recovery experiments in target matrices (e.g., plant extracts or serum) .

Q. How does the glycosylation of resveratrol to form this compound affect its solubility and metabolic stability?

  • Methodology : Comparative pharmacokinetic studies in model systems (e.g., in vitro Caco-2 cell monolayers or in vivo rodent models) can assess solubility and bioavailability. Stability assays under physiological pH and enzymatic hydrolysis (e.g., β-glucosidase treatment) quantify metabolic conversion to resveratrol. Structural dynamics simulations may further elucidate glycosylation-induced conformational changes .

Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

  • Methodology : Use cell-based assays targeting pathways relevant to this compound’s reported effects (e.g., antioxidant: DPPH/ABTS radical scavenging; anti-inflammatory: COX-2 inhibition; antiproliferative: MTT assay on cancer cell lines). Include trans-Piceid and resveratrol as comparators to isolate structure-activity relationships .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s pro-oxidant vs. antioxidant effects in different experimental systems?

  • Methodology : Apply the PICOT framework to deconstruct variables:

  • P opulation: Cell type (e.g., cancer vs. normal cells).
  • I ntervention: Dose range (µM to mM), exposure time.
  • C omparison: Baseline oxidative stress levels in model systems.
  • O utcome: ROS quantification (e.g., fluorescent probes like DCFH-DA).
  • T ime: Acute vs. chronic exposure.
    Meta-analysis of existing data with subgroup analysis by experimental conditions can identify confounding factors (e.g., cell-specific redox homeostasis) .

Q. What strategies mitigate isomerization during the chemical synthesis or storage of this compound?

  • Methodology : Optimize synthesis conditions (e.g., light exclusion, inert atmosphere, low-temperature reactions) to prevent photochemical or thermal isomerization. Post-synthesis purification via preparative HPLC and stability testing under varying storage conditions (pH, temperature) are critical. Characterization via circular dichroism (CD) ensures stereochemical integrity .

Q. How can omics approaches elucidate this compound’s mechanism of action in disease models?

  • Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathway perturbations. Use knockout/knockdown models (e.g., siRNA targeting Nrf2 or SIRT1) to validate candidate targets. Network pharmacology models may predict multi-target interactions .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies with non-linear kinetics?

  • Methodology : Non-linear regression models (e.g., sigmoidal dose-response, Hill equation) fit EC50/IC50 values. Bootstrap resampling or Bayesian hierarchical models account for inter-experiment variability. Reproducibility requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .

Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?

  • Methodology : Standardize extraction protocols (solvent polarity, temperature) and validate with phytochemical profiling (HPLC-DAD-MS). Implement quality control metrics (e.g., % purity, isomer ratio) and report batch-specific data in supplementary materials .

Conflict Resolution in Literature

Q. What criteria prioritize conflicting evidence on this compound’s efficacy in neurodegenerative models?

  • Methodology : Apply the FINER framework:

  • F easible: Adequate sample size in animal studies.
  • I nteresting: Mechanistic novelty (e.g., blood-brain barrier penetration).
  • N ovel: Use of emerging models (e.g., 3D neurospheres vs. monolayer cultures).
  • E thical: Compliance with ARRIVE guidelines for preclinical research.
  • R elevant: Translational potential to human pathophysiology.
    Systematic reviews with risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies) clarify evidence quality .

Tables for Methodological Reference

Parameter Analytical Technique Key Considerations Reference
Isomer PurityHPLC-CD/UVLight-protected columns, chiral columns
BioavailabilityCaco-2 Permeability AssayApical-basolateral transport ratios
Oxidative Stress QuantificationDCFH-DA FluorescenceControl for auto-oxidation artifacts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.